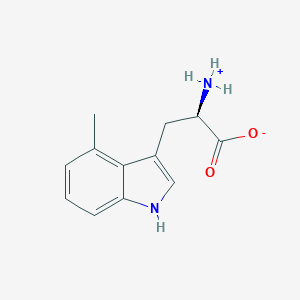
(R)-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative that features an indole ring substituted with a methyl group at the 4-position. This compound is structurally related to tryptophan, an essential amino acid, and is of significant interest due to its potential biological activities and applications in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-methylindole.
Functionalization: The indole ring is functionalized at the 3-position through a Friedel-Crafts acylation reaction, introducing a suitable protecting group.
Amination: The protected intermediate undergoes a series of reactions, including reduction and amination, to introduce the amino group at the 2-position.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems to streamline the process.
化学反应分析
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the indole ring or the amino group can yield different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include oxidized indole derivatives, reduced amino acids, and substituted indole compounds with various functional groups.
科学研究应用
Chemistry
In chemistry, ®-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of complex molecules, including pharmaceuticals and natural product analogs.
Biology
This compound is studied for its potential role in biological systems, particularly in the context of neurotransmitter analogs and receptor binding studies.
Medicine
In medicine, ®-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid is investigated for its potential therapeutic applications, including its use as a precursor for drug development targeting neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.
作用机制
The mechanism of action of ®-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as receptors and enzymes. The indole ring structure allows it to bind to various biological targets, modulating their activity and leading to physiological effects. The pathways involved may include neurotransmitter signaling and metabolic processes.
相似化合物的比较
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
5-Hydroxytryptophan: A precursor to serotonin with an additional hydroxyl group.
Indole-3-acetic acid: A plant hormone with a carboxyl group at the 3-position.
Uniqueness
®-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid is unique due to the presence of the methyl group at the 4-position of the indole ring, which can influence its biological activity and receptor binding properties. This structural modification distinguishes it from other indole derivatives and can lead to different pharmacological profiles.
属性
IUPAC Name |
(2R)-2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJGLSZLQLNZIW-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)NC=C2C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
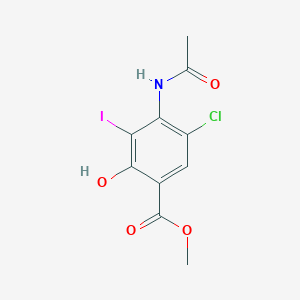
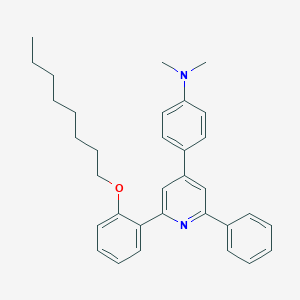
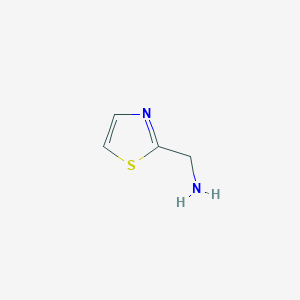
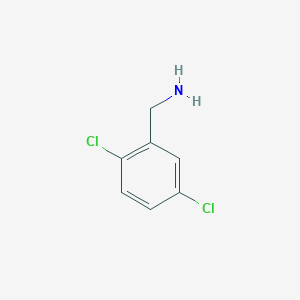
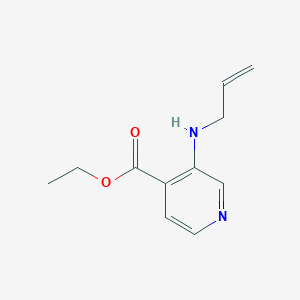
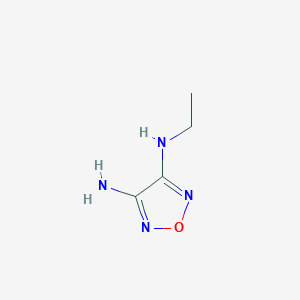
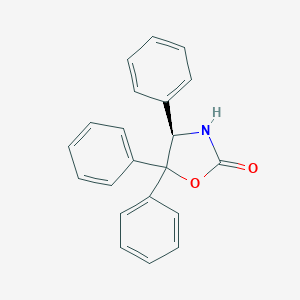

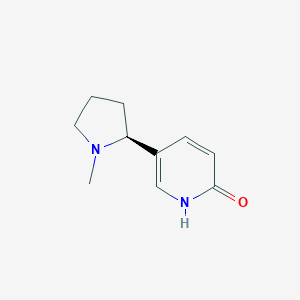
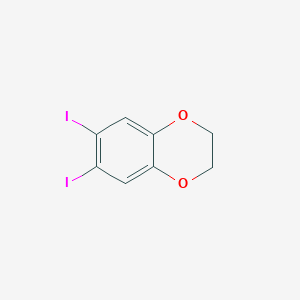
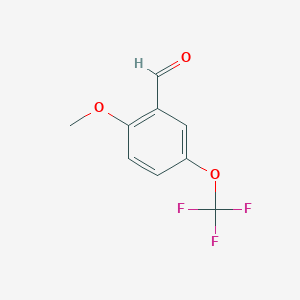
![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
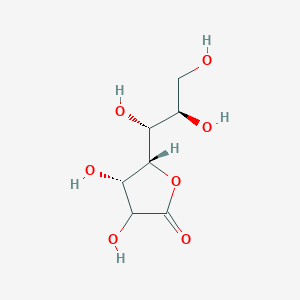
![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)
